(R)-N-[(S)-1-(2-Biphenylyl)-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide
CAS No.:
Cat. No.: VC13833470
Molecular Formula: C30H32NOPS
Molecular Weight: 485.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H32NOPS |
|---|---|
| Molecular Weight | 485.6 g/mol |
| IUPAC Name | N-[2-diphenylphosphanyl-1-(2-phenylphenyl)ethyl]-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C30H32NOPS/c1-30(2,3)34(32)31-29(28-22-14-13-21-27(28)24-15-7-4-8-16-24)23-33(25-17-9-5-10-18-25)26-19-11-6-12-20-26/h4-22,29,31H,23H2,1-3H3 |
| Standard InChI Key | UYIINIAAJWPMRE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4 |
| Canonical SMILES | CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4 |
Introduction
(R)-N-[(S)-1-(2-Biphenylyl)-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide, with the CAS number 1936438-14-0, is a complex organic compound featuring a sulfinamide backbone with a biphenyl and diphenylphosphino group attached to an ethyl chain. This compound is of interest in organic synthesis due to its potential applications in asymmetric catalysis and carbon-carbon bond formation reactions.
Applications in Organic Synthesis
This compound is utilized in reactions that require the formation of carbon-carbon bonds, particularly in asymmetric synthesis. The presence of the diphenylphosphino group suggests its potential use as a ligand in transition metal catalysis, which is crucial for achieving high stereoselectivity in organic reactions.
Research Findings
Research on this compound is focused on its role as a chiral ligand in asymmetric catalysis. The biphenyl moiety provides a rigid framework that can influence the stereochemistry of the reaction, while the diphenylphosphino group acts as a donor to metal centers, facilitating catalytic cycles.
Synthesis and Preparation
The synthesis of (R)-N-[(S)-1-(2-Biphenylyl)-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide typically involves the reaction of a chiral sulfinamide precursor with a biphenyl-based organometallic reagent, followed by the introduction of the diphenylphosphino group. The specific conditions and reagents used can vary depending on the desired yield and purity.
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